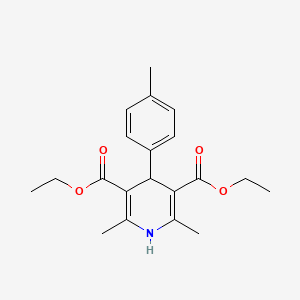

2,6-Dimethyl-4-p-tolyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester

Description

2,6-Dimethyl-4-p-tolyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a central dihydropyridine ring substituted with two methyl groups at positions 2 and 6, a p-tolyl (4-methylphenyl) group at position 4, and diethyl ester moieties at positions 3 and 3.

The synthesis of this compound typically follows the Hantzsch reaction, involving cyclocondensation of an aldehyde (e.g., p-tolualdehyde), β-ketoester (ethyl acetoacetate), and ammonium carbonate in ethanol under reflux or microwave-assisted conditions . Its crystalline structure and hydrogen-bonding patterns have been extensively analyzed via single-crystal XRD, revealing a planar dihydropyridine ring stabilized by intramolecular interactions .

Properties

IUPAC Name |

diethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-6-24-19(22)16-13(4)21-14(5)17(20(23)25-7-2)18(16)15-10-8-12(3)9-11-15/h8-11,18,21H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDNGJONQCXVPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)C)C(=O)OCC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36422-59-0 | |

| Record name | 2,6-DIMETHYL-4-P-TOLYL-1,4-DIHYDRO-PYRIDINE-3,5-DICARBOXYLIC ACID DIETHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-p-tolyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-p-tolyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine derivatives.

Reduction: It can be reduced to form tetrahydropyridine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the dihydropyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Major Products

The major products formed from these reactions include various substituted pyridines, tetrahydropyridines, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent. The compound's structure allows it to interact effectively with viral enzymes, inhibiting their activity. For instance, derivatives of 2,6-dimethyl-4-p-tolyl-1,4-dihydro-pyridine have shown promising results against viruses such as HIV and influenza. Research indicates that specific modifications to the dihydropyridine structure can enhance its efficacy against these viruses by improving binding affinity and reducing cytotoxicity .

Cardiovascular Applications

The dihydropyridine class of compounds is well-known for its role as calcium channel blockers. The compound under discussion has been investigated for its potential in treating cardiovascular diseases by modulating calcium influx in cardiac and smooth muscle cells. This action can lead to vasodilation and reduced blood pressure, making it a candidate for hypertension treatment .

Materials Science

Polymer Chemistry

2,6-Dimethyl-4-p-tolyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester can be utilized as a monomer in the synthesis of polymers. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. The compound's ability to form hydrogen bonds contributes to the strength and durability of the resultant materials .

Nanocomposites

Research has explored the use of this compound in the development of nanocomposites. When combined with nanoparticles, it can improve electrical conductivity and thermal resistance. These properties are particularly beneficial in applications such as electronic devices and sensors .

Agricultural Chemistry

Pesticide Development

The compound's unique chemical structure allows it to act as a precursor for developing new pesticides. Its derivatives have shown efficacy in targeting specific pests while minimizing harm to beneficial insects. Studies indicate that these compounds can disrupt key biological pathways in target organisms, leading to effective pest control .

Plant Growth Regulators

Additionally, this compound has been investigated for its potential role as a plant growth regulator. Its application can enhance growth rates and improve resistance to environmental stressors in crops .

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Antiviral Activity | MDPI (2024) | Effective against HIV with modifications enhancing efficacy |

| Cardiovascular Health | ResearchGate (2020) | Demonstrated potential as a calcium channel blocker |

| Polymer Chemistry | OALib (2024) | Improved mechanical properties when used as a monomer |

| Pesticide Development | DOAJ (2009) | Effective against specific pests with minimal non-target effects |

| Plant Growth Regulation | PubChem (2024) | Enhanced growth rates under stress conditions |

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-p-tolyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions, leading to vasodilation and a subsequent decrease in blood pressure. This mechanism is similar to that of other dihydropyridine derivatives used as antihypertensive agents .

Comparison with Similar Compounds

Table 1: Melting Points and Molecular Weights of Selected Derivatives

Key Observations :

- Electron-withdrawing groups (e.g., nitro, bromo) generally increase molecular weight and melting points compared to electron-donating groups (e.g., methoxy, methyl) due to enhanced dipole-dipole interactions .

- Bulkier substituents (e.g., isoxazolyl) reduce crystallinity, resulting in oily or low-melting products .

Spectroscopic and Structural Differences

Table 2: NMR Chemical Shifts (δ, ppm) for Key Protons

Key Observations :

- The H-4 proton (pyridine ring) resonates between δ 4.95–5.60 ppm, with downfield shifts observed in hydroxyl-substituted derivatives due to hydrogen bonding .

- Aromatic protons in bromo- and nitro-substituted compounds exhibit deshielding (δ >7.50 ppm) compared to electron-donating groups (δ <7.30 ppm) .

Key Observations :

- Nanocatalysts like NiFe₂O₄ significantly improve yields (e.g., 85–90% for phenyl derivatives) by enhancing reaction kinetics and reducing side products .

- Microwave synthesis offers moderate yields (42–45%) but shorter reaction times compared to traditional reflux methods .

Biological Activity

2,6-Dimethyl-4-p-tolyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester (commonly referred to as diethyl 2,6-dimethyl-4-p-tolyl-1,4-dihydropyridine-3,5-dicarboxylate) is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 357.43 g/mol. The structure features a 1,4-dihydropyridine ring which is known for its biological significance, particularly in medicinal chemistry.

Structural Characteristics

The compound adopts a flattened-boat conformation with significant intermolecular hydrogen bonding that influences its physical properties. The dihedral angle between the pyridine ring and the p-tolyl group is approximately 89.77°, which may affect its reactivity and interaction with biological targets .

Antioxidant Activity

Research has indicated that derivatives of 1,4-dihydropyridines exhibit notable antioxidant properties. For example, compounds similar to diethyl 2,6-dimethyl-4-p-tolyl-1,4-dihydropyridine have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress .

Antiviral Activity

A study highlighted the potential antiviral properties of N-heterocycles similar to this compound. While specific data on diethyl 2,6-dimethyl-4-p-tolyl-1,4-dihydropyridine is limited, related compounds have demonstrated efficacy against various viruses including HIV and Hepatitis C virus (HCV). The mechanism often involves inhibition of viral replication processes .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research into similar dihydropyridine derivatives has shown that they can induce apoptosis in cancer cell lines through various mechanisms including modulation of signaling pathways related to cell growth and survival .

Study on Antioxidant Activity

In a comparative study of various dihydropyridine derivatives, it was found that those with electron-withdrawing groups exhibited enhanced antioxidant activity. The IC50 values for these compounds ranged significantly based on their structural modifications .

Study on Antiviral Efficacy

A recent investigation into N-heterocycles revealed that certain derivatives could inhibit viral polymerases effectively. For instance, compounds with similar structural motifs showed IC50 values ranging from 31.9 μM to 0.26 μM against HCV NS5B polymerase . Although direct data for diethyl 2,6-dimethyl-4-p-tolyl-1,4-dihydropyridine was not provided in this study, the implications for its derivatives are promising.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 357.43 g/mol |

| Dihedral Angle | 89.77° |

| Antioxidant IC50 (example) | Varies by derivative |

| Antiviral IC50 (example) | Ranges from 0.26 μM to 31.9 μM |

Q & A

Q. What are the standard synthetic routes for preparing 2,6-dimethyl-4-p-tolyl-1,4-dihydropyridine derivatives, and how can reaction conditions be optimized?

The Hantzsch dihydropyridine synthesis is widely employed, involving a one-pot condensation of aldehydes (e.g., substituted benzaldehydes), β-keto esters (e.g., ethyl acetoacetate), and ammonium acetate in ethanol under reflux . Optimization includes controlling stoichiometric ratios (typically 1:2:1 for aldehyde:β-keto ester:ammonium acetate), solvent choice (ethanol or methanol), and reaction time (1–3 hours). Crystallization in ice-cold conditions improves yield and purity .

Q. Which spectroscopic techniques are most reliable for characterizing the molecular structure of this compound?

- FT-IR : Identifies functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹, N–H bends at ~3300 cm⁻¹) .

- ¹H/¹³C NMR : Confirms proton environments (e.g., dihydropyridine ring protons at δ 4.8–5.2 ppm) and carbon assignments (e.g., ester carbonyls at ~165 ppm) .

- Single-crystal XRD : Resolves molecular geometry, hydrogen bonding, and intermolecular interactions (e.g., Hirshfeld surface analysis for packing motifs) .

Q. How does the presence of the p-tolyl substituent influence the compound’s crystallographic properties?

The p-tolyl group enhances planarity in the dihydropyridine ring, stabilizing the boat conformation. This substituent also participates in C–H···O hydrogen bonds with neighboring ester groups, contributing to a layered crystal packing arrangement .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectral data interpretation, particularly for overlapping signals in NMR?

- 2D NMR (COSY, HSQC, HMBC) : Differentiates between diastereotopic protons and assigns coupling pathways for crowded regions (e.g., distinguishing methyl groups at C2/C6) .

- DFT calculations : Correlates experimental ¹³C NMR shifts with computed values to validate assignments .

- Variable-temperature NMR : Reduces signal broadening caused by dynamic effects in the dihydropyridine ring .

Q. How do substitution patterns on the aryl group (e.g., electron-withdrawing vs. electron-donating groups) modulate pharmacological activity?

- Electron-withdrawing groups (e.g., nitro, chloro) : Enhance antioxidant and antihypertensive activity by increasing electrophilicity at the dihydropyridine core .

- Electron-donating groups (e.g., methoxy, methyl) : Improve antiarrhythmic properties by stabilizing the oxidized pyridine form, as shown in comparative studies of LQM300 derivatives .

- Substituent position : Para-substituted aryl groups (e.g., p-tolyl) improve bioavailability due to reduced steric hindrance .

Q. What computational methods are effective for predicting intermolecular interactions and stability in crystalline forms?

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., O···H, C···H interactions) and identifies dominant packing forces .

- Molecular docking : Evaluates binding affinities to biological targets (e.g., calcium channels for antihypertensive activity) .

- MD simulations : Assesses conformational stability under physiological conditions, particularly for ester group flexibility .

Q. How can synthetic byproducts or stereochemical impurities be minimized during scale-up?

- Chromatographic monitoring (HPLC/TLC) : Detects early-stage intermediates (e.g., Knoevenagel adducts) to optimize reaction progress .

- Recrystallization solvents : Use of polar aprotic solvents (e.g., acetonitrile) improves enantiomeric purity by selective crystallization .

- Catalytic additives : Ammonium acetate or iodine enhances regioselectivity in ring closure steps .

Methodological Considerations

Q. What experimental controls are critical when assessing biological activity in vitro?

- Positive controls : Use established dihydropyridines (e.g., nifedipine) to benchmark calcium channel blockade efficacy .

- Solvent controls : Account for DMSO/ethanol effects on cell viability in antioxidant assays (e.g., DPPH radical scavenging) .

- Replicate assays : Perform triplicate measurements to address variability in enzyme inhibition studies (e.g., ACE inhibition for antihypertensive activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.